

Strategic Utilization of Dimethyl Cyanocarbonimidate in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Dimethyl cyanocarbonimidate*

CAS No.: 24771-25-3

Cat. No.: B1607175

[Get Quote](#)

Executive Summary & Chemical Profile[1][2]

Dimethyl cyanocarbonimidate (and its widely utilized sulfur analog, Dimethyl N-cyanodithioiminocarbonate) represents a class of "linchpin" electrophiles in medicinal chemistry. These reagents are the primary synthons for constructing the N-cyanoguanidine moiety—a bioisostere of the guanidine group found in arginine—and for accessing diverse N-heterocycles like pyrimidines, triazines, and benzimidazoles.

While the user's prompt specifies "**Dimethyl cyanocarbonimidate**" (the oxygen analog), the field is dominated by the sulfur analog due to the superior leaving group ability of the methylthio (-SMe) group. This guide addresses both, distinguishing them by their specific utility in drug design.

Chemical Identity & Properties[1][3][4][5][6][7][8][9]

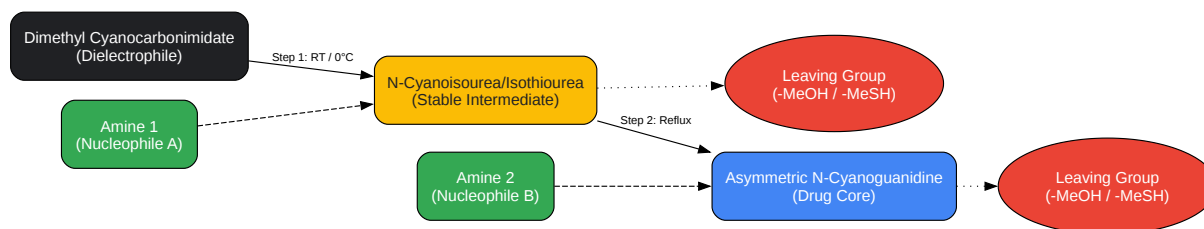
Feature	Dimethyl N-cyanodithioiminocarbonate (Sulfur Analog)	Dimethyl N-cyanocarbonimidate (Oxygen Analog)
Structure		
CAS Number	10191-60-3	1466-48-4
Role	Primary commercial reagent (High Reactivity).	"Green" alternative (Odorless, avoids MeSH).
Reactivity	High (SMe is an excellent leaving group).	Moderate (OMe requires higher temp/catalysis).
Key Application	Synthesis of Cimetidine, Pinacidil, Triazines.	Synthesis of alkoxy-substituted heterocycles.

Mechanism of Action: The "Push-Pull" Dielectrophile

The utility of **dimethyl cyanocarbonimidate** lies in its ability to undergo controlled, stepwise nucleophilic substitution. The electron-withdrawing cyano group activates the central carbon, making it highly electrophilic, while the methoxy/methylthio groups act as leaving groups.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the sequential displacement mechanism that allows for the construction of asymmetric drugs like Pinacidil.



[Click to download full resolution via product page](#)

Caption: Stepwise nucleophilic displacement allowing the synthesis of asymmetric cyanoguanidines.

Synthetic Utility in Drug Design[2]

A. The H₂-Receptor Antagonist Scaffold (Cimetidine)

The most historically significant application is the synthesis of Cimetidine (Tagamet). The cyanoguanidine moiety serves as a neutral, planar bioisostere of the basic guanidine group found in histamine. This modification retains receptor binding while eliminating ionization at physiological pH, crucial for oral bioavailability.

B. Potassium Channel Openers (Pinacidil)

Pinacidil utilizes the cyanoguanidine core to modulate ATP-sensitive potassium channels (

).[1] The synthesis relies on the sequential addition of 4-aminopyridine and a branched aliphatic amine to the cyanocarbonimidate core.

C. Heterocycle Construction

When reacted with binucleophiles (e.g., hydrazine, amidines, or diamines), the reagent acts as a "C1" fragment donor, cyclizing to form:

- 1,2,4-Triazoles: Reaction with hydrazines.[2][3]

- Pyrimidines: Reaction with acetamidines or active methylenes.
- Benzimidazoles: Reaction with o-phenylenediamines.

Detailed Experimental Protocols

Protocol A: Synthesis of Asymmetric N-Cyanoguanidines

Target: General synthesis of Pinacidil analogs.

Reagents:

- Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3) [1.0 equiv][4][5][6]
- Amine A (e.g., 4-Aminopyridine) [1.0 equiv]
- Amine B (e.g., 1,2,2-trimethylpropylamine) [1.1 equiv][1]
- Solvent: Isopropanol or Acetonitrile.

Step 1: Formation of the Monosubstituted Intermediate

- Dissolve 10 mmol of Dimethyl N-cyanodithioiminocarbonate in 20 mL of acetonitrile.
- Cool the solution to 0–5°C using an ice bath.
- Add Amine A (10 mmol) dropwise over 15 minutes.
 - Note: The reaction is exothermic. Control rate to prevent bis-substitution.
- Stir at room temperature (RT) for 3–6 hours.
- Validation: Monitor by TLC (SiO₂, EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a lower R_f spot (Intermediate).
- Filter the precipitated solid (N-cyano-S-methylisothiourea intermediate). Wash with cold ether. Yields are typically 80–95%.

Step 2: Conversion to N-Cyanoguanidine

- Suspend the intermediate from Step 1 in isopropanol (30 mL).
- Add Amine B (11 mmol).
- Heat to reflux (80–85°C) for 12–24 hours.
 - Note: Evolution of methyl mercaptan (MeSH) will occur. Use a bleach trap to neutralize the exhaust gas.
- Cool to RT. The product often crystallizes directly.
- Recrystallize from EtOH/Water.

Protocol B: "One-Pot" Cyclization to 3-Amino-1,2,4-Triazoles

Target: Rapid access to heterocyclic scaffolds.

Reagents:

- Dimethyl N-cyanocarbonimidate (Oxygen analog preferred for solubility) [1.0 equiv]
- Hydrazine hydrate [1.1 equiv][[1](#)]
- Primary Amine (R-NH₂) [1.0 equiv]

Procedure:

- Dissolve Dimethyl N-cyanocarbonimidate (5 mmol) in Ethanol (15 mL).
- Add the Primary Amine (R-NH₂) and stir at RT for 2 hours (forms the isourea).
- Add Hydrazine hydrate (5.5 mmol) directly to the mixture.
- Reflux for 4 hours.
- Evaporate solvent under reduced pressure.

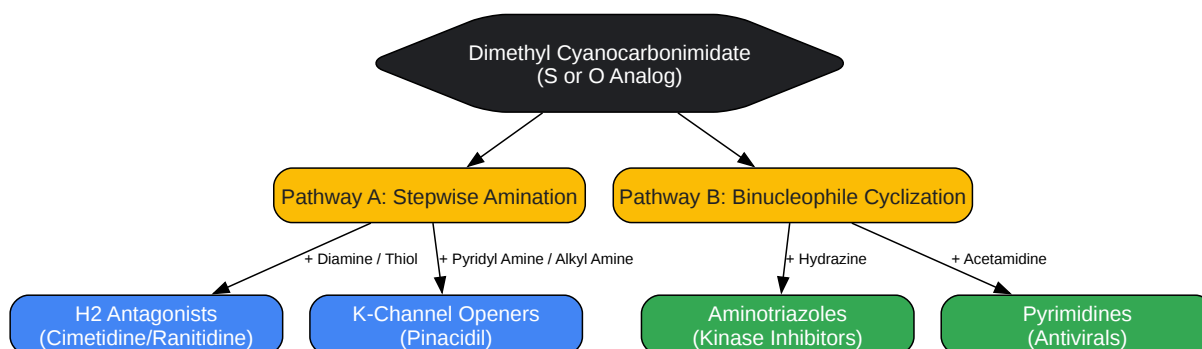
- Purification: The residue contains the 3-amino-5-substituted-1,2,4-triazole. Purify via column chromatography (DCM/MeOH 95:5).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Bis-substitution in Step 1	Temperature too high or amine added too fast.	Maintain 0°C; Add amine as a dilute solution; Use slight excess of the electrophile.
Low Yield in Step 2	Poor leaving group ability (if using O-analog).	Switch to S-analog (CAS 10191-60-3) or use Ag(I) salts / Hg(II) salts to promote leaving group departure (Green chemistry warning).
Odor Complaints	Evolution of MeSH (Methyl Mercaptan).	Use the Oxygen analog (Dimethyl cyanocarbonimidate) or pass exhaust through NaOH/NaOCl trap.
Hydrolysis	Wet solvents.	Reagents are moisture sensitive. Use anhydrous solvents and store reagents under N ₂ .

Strategic Pathway Visualization

The following diagram maps the divergent synthetic pathways accessible from this single reagent class.



[Click to download full resolution via product page](#)

Caption: Divergent synthesis of pharmaceutical classes from **Dimethyl Cyanocarbonimidate**.

References

- Sigma-Aldrich. (n.d.).^{[5][7]} Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3).^{[8][4][5]} ^[6] Retrieved from
- PubChem. (n.d.). Pinacidil (Compound Summary). National Library of Medicine. Retrieved from
- Elgemeie, G. H., & Mohamed, R. A. (2025). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate. Retrieved from
- ChemicalBook. (n.d.). Dimethyl N-cyanodithioiminocarbonate Properties and Synthesis. Retrieved from
- Pendleton, R. G., et al. (1986). Pharmacological characterization of the K-channel opener Pinacidil. Journal of Pharmacology and Experimental Therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pinacidil | C₁₃H₂₁N₅O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]
- 5. N-氰亚胺基-S,S-二硫代碳酸二甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. N-氰基羰亚胺二苯基酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbonate [cymitquimica.com]
- To cite this document: BenchChem. [Strategic Utilization of Dimethyl Cyanocarbonimidate in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1607175/docs#strategic-utilization-of-dimethyl-cyanocarbonimidate-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)